1-Methyl-octahydro-isoquinolin-4a-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

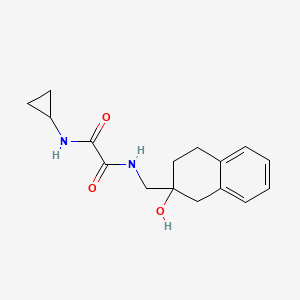

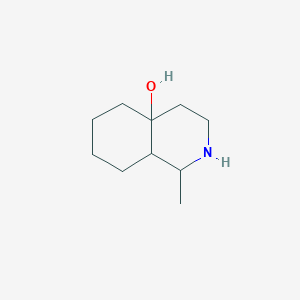

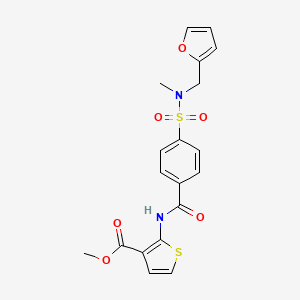

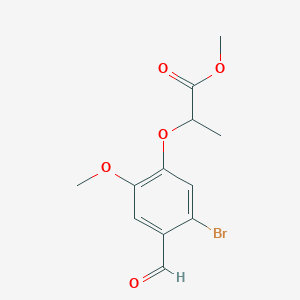

1-Methyl-octahydro-isoquinolin-4a-ol is a chemical compound used for proteomics research . It has a molecular formula of C10H19NO and a molecular weight of 169.26 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-octahydro-isoquinolin-4a-ol, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources .Applications De Recherche Scientifique

Tautomeric Forms and Reactions

1-Methyl-octahydro-isoquinolin-4a-ol, as part of the isoquinoline derivatives, has been studied for its tautomeric forms. In a study, isoquinolin-3-ols were prepared and analyzed, revealing that they exist predominantly as lactim tautomers in ether solution. This research also discussed Diels–Alder and photodimerisation reactions of certain isoquinolin-3-ols (Jones, 1969).

Synthesis and Structural Analysis

The synthesis and structural characterization of isoquinoline derivatives have been a significant area of research. For example, a study detailed the stereoselective synthesis of cis-4a-aryl-1,2,3,4,4a,5,6,8a-octahydroisoquinoline derivatives, showcasing the methodological advancements in this field (Kano, Yokomatsu, Yuasa, Shibuya, 1982).

Chemical Properties and Synthesis Routes

The chemical properties and synthesis routes of related compounds have been explored. For instance, research on cis-8-methylhydrindan-1-one and its reaction products, including octahydro-9-methyl-isocarbostyril, provides insights into the chemical behavior and potential applications of similar compounds (Maio, Permutti, 1966).

Solubility and Enantiomeric Effects

Studies have also focused on the solubility of compounds related to 1-Methyl-octahydro-isoquinolin-4a-ol. Research on dexclamol hydrochloride, a related compound, revealed the impact of enantiomeric purity on solubility, providing valuable information for pharmaceutical applications (Liu, Hurwitz, 1978).

Environmental and Neurotoxicity Studies

Environmental studies and neurotoxicity aspects of isoquinoline derivatives have been another focus area. A study on isoquinoline derivatives as endogenous neurotoxins suggested their potential role in neurodegenerative diseases like Parkinson's disease (McNaught, Carrupt, Altomare, Cellamare, Carotti, Testa, Jenner, Marsden, 1998).

Mass Spectrometry Analysis

The use of mass spectrometry for analyzing isoquinoline derivatives has been explored, especially in the context of drug candidates like prolylhydroxylase inhibitors. This research provides insights into the analytical techniques used for characterizing such compounds (Thevis, Kohler, Schlörer, Schänzer, 2008).

Catalytic Inhibitors in Chemical Processes

Research on catalytic inhibitors, including isoquinoline, has been conducted to understand their role in preventing overhydrogenation in chemical processes. Such studies are crucial for industrial applications and chemical synthesis (Lam, Jie, 1975).

Quantum Entanglement in Medical Diagnosis

An intriguing application of isoquinoline derivatives is in the realm of quantum entanglement for diagnosing human cancer cells, tissues, and tumors. This innovative approach demonstrates the potential of these compounds in advanced medical technologies (Alireza, Jennifer, Caissutti Angela, 2019).

Safety and Hazards

Mécanisme D'action

Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .

Propriétés

IUPAC Name |

1-methyl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-8-9-4-2-3-5-10(9,12)6-7-11-8/h8-9,11-12H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDLOGDWSPRQQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCCCC2(CCN1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24803956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Methyl-octahydro-isoquinolin-4a-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B2366631.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)

![6-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2366639.png)

![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)

![N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2366648.png)

![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)